4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
Description
Significance of Heterocyclic Compounds in Drug Discovery and Development
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery and development. rroij.commdpi.com Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a large percentage of FDA-approved drugs, feature a heterocyclic core. nih.govijnrd.org The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, including polarity, solubility, and the capacity for hydrogen bonding. nih.gov
This structural diversity allows medicinal chemists to finely tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. rroij.com Heterocyclic scaffolds provide a versatile framework for designing molecules that can interact with a wide array of biological targets with high specificity and affinity. mdpi.com Furthermore, the structural variety inherent in heterocyclic chemistry offers a powerful tool to address challenges such as drug resistance by enabling the synthesis of novel compounds with alternative mechanisms of action. rroij.com
The Pyrimidine-Thiazole Scaffold: A Privileged Structure in Bioactive Molecules
The fusion of pyrimidine (B1678525) and thiazole (B1198619) rings gives rise to a "privileged structure" known as the thiazolopyrimidine scaffold. researchgate.netnih.gov This bicyclic system is considered a bioisosteric analog of purines, which are fundamental components of nucleic acids. researchgate.net This similarity allows thiazolopyrimidine derivatives to interact with biological targets that recognize purine (B94841) structures, leading to a broad spectrum of pharmacological activities.
Both the pyrimidine and thiazole rings independently contribute to the biological profiles of various drugs. Pyrimidines are known for their presence in compounds with antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgresearchgate.net Similarly, the thiazole ring is a key pharmacophore in numerous FDA-approved drugs and exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The combination of these two potent heterocyclic systems in the 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine core creates a synergistic effect, resulting in derivatives with enhanced and diverse biological potential.
Overview of Research Trajectories for this compound and its Derivatives
Research focused on this compound and its derivatives has explored a multitude of therapeutic applications. A significant area of investigation has been in the development of kinase inhibitors for cancer therapy. acs.orgacs.org Derivatives of this scaffold have demonstrated high potency and selectivity as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. acs.orgacs.org
Beyond oncology, the pyrimidine-thiazole core has been investigated for its potential in treating a range of other conditions. Researchers have synthesized and evaluated derivatives for their antimicrobial, anti-inflammatory, and antiviral activities. nih.govmdpi.com The ongoing exploration of this versatile scaffold continues to yield novel compounds with promising therapeutic profiles, highlighting its enduring importance in medicinal chemistry.
Interactive Data Table: Biological Activities of Pyrimidine-Thiazole Derivatives
| Derivative Class | Target/Activity | Therapeutic Area |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Cyclin-Dependent Kinase (CDK) 4 and 6 inhibitors | Anticancer |
| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Cyclin-Dependent Kinase (CDK) 9 inhibitors | Anticancer |
| Pyrimidinone-linked thiazoles | Antibacterial, Anti-inflammatory | Infectious Diseases, Inflammation |
| Thiazolopyrimidines | Purine antagonists | Anticancer, Antiviral, Antibacterial |
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin inhibitors | Anticancer |
Synthesis of the this compound Core Structure
The formation of the central framework of this compound can be achieved by first constructing the pyrimidine ring and subsequently annulating the thiazole ring, or vice versa. The chosen strategy often depends on the availability of starting materials and the desired substitution patterns.
Pyrimidine Ring Annulation Strategies
The synthesis of the 2-aminopyrimidine moiety is a critical step. This is typically achieved by reacting a three-carbon dielectrophilic component with a nucleophilic guanidine-containing reagent. bu.edu.eg
A versatile and widely used method for constructing the 2-aminopyrimidine ring is the condensation of a β-enaminone, or a related 1,3-dicarbonyl equivalent, with guanidine. bu.edu.egresearchgate.net This reaction proceeds by the nucleophilic attack of guanidine on the carbonyl carbons of the three-carbon fragment, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
The general mechanism involves the formation of a stable six-membered ring intermediate which then aromatizes. researchgate.net This approach is highly effective for producing a wide range of substituted pyrimidines. For the synthesis of the target compound, a precursor such as a 1-(thiazol-2-yl)prop-2-en-1-one derivative could theoretically be condensed with guanidine to form the desired pyrimidine ring directly.
Table 1: Key Features of Pyrimidine Synthesis via Enaminone-Guanidine Condensation
| Feature | Description |
|---|---|
| Reactants | A 1,3-dielectrophilic species (e.g., enaminone, α,β-unsaturated ketone) and a guanidine salt. |
| Key Transformation | [3+3] Annulation-Oxidation sequence. researchgate.net |
| Conditions | Often requires a base (e.g., sodium ethoxide, potassium carbonate) and is typically performed in a protic solvent like ethanol. researchgate.net |
| Advantages | High versatility, operational simplicity, and tolerance of various functional groups. |
While thiosemicarbazide (B42300) derivatives are more commonly used as precursors for heterocycles like thiazoles, triazoles, and thiadiazoles, they can be employed in multi-step syntheses to construct pyrimidine rings. scribd.comnih.gov For instance, a thiosemicarbazide can be cyclized with a suitable dielectrophile, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, to form a pyrimidine-thione derivative. This intermediate can then be further functionalized to yield the desired 2-amino-pyrimidine.
One documented route involves the cyclocondensation of a thiosemicarbazide derivative with cyclohexanone to yield a cyclohexanopyrimidinthione. ekb.eg This highlights the utility of thiosemicarbazides in forming the N-C-N backbone of the pyrimidine ring through cyclization with appropriate carbonyl-containing substrates. ekb.egscinito.ai
Thiazole Ring Formation Approaches
The construction of the thiazole ring is another pivotal aspect of the synthesis. The Hantzsch thiazole synthesis remains one of the most prominent and reliable methods for this transformation. ijper.org
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring. ijper.orgijsrst.com The reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea. nih.govresearchgate.net This process forms the 2-aminothiazole (B372263) core structure found in the target molecule. ijsrst.com
The mechanism begins with the nucleophilic sulfur of thiourea attacking the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. bepls.com
In the context of synthesizing this compound, two main strategies can be employed:
Reacting a 2-(α-haloacetyl)pyrimidine with thiourea.
Reacting a pyrimidine-2-thiourea derivative with an α-haloketone.
This method's simplicity and high yields make it a preferred route for synthesizing a wide array of thiazole derivatives. nih.govbepls.com
Table 2: Overview of the Hantzsch Thiazole Synthesis
| Feature | Description |
|---|---|
| Reactants | An α-haloketone (e.g., α-bromoketone, α-chloroketone) and a thioamide (e.g., thiourea). nih.gov |
| Product | Substituted thiazole ring. Using thiourea yields a 2-aminothiazole. ijsrst.com |
| Conditions | Typically carried out in a solvent like ethanol, often with heating. researchgate.net Solvent-free and microwave-assisted conditions have also been developed. bepls.com |
| Advantages | High yields, simple procedure, and the ability to introduce a variety of functional groups. nih.govbepls.com |
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with reagents like carbon disulfide. It is particularly useful for producing 5-aminothiazole derivatives. pharmaguideline.comwikipedia.org
Gabriel Synthesis: In this approach, an acylamino-ketone is treated with a thionating agent, such as phosphorus pentasulfide, to effect the cyclization into a thiazole ring. analis.com.my
From Thioamides and α,β-Unsaturated Carbonyls: Thioamides can react with α,β-unsaturated carbonyl compounds under specific conditions to yield thiazole derivatives, providing an alternative to the use of toxic α-haloketones. bepls.com
These alternative syntheses broaden the scope of possibilities for constructing the thiazole portion of the target molecule, allowing for greater flexibility in synthetic design. organic-chemistry.org
Cross-Coupling Reactions for Scaffold Construction
The construction of the this compound scaffold often relies on powerful cross-coupling reactions that efficiently form the crucial carbon-nitrogen or carbon-carbon bonds linking the two heterocyclic rings.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of aryl amines from aryl halides and amines. In the context of this compound, this methodology can be envisioned for the coupling of a 2-aminopyrimidine derivative with a halogenated thiazole, or conversely, a 2-halopyrimidine with a 2-aminothiazole derivative.
The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction. Common ligands include bulky, electron-rich phosphines such as Xantphos, and strong, non-nucleophilic bases like sodium tert-butoxide are typically employed.
For instance, a synthetic approach could involve the coupling of 2-amino-4-chloropyrimidine with 2-bromothiazole. Alternatively, derivatives such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines have been successfully prepared via the palladium-catalyzed coupling of a pyrimidinyl-2-amine with a suitable bromide, demonstrating the utility of this reaction for structurally similar scaffolds. This method offers a direct and modular route to the target scaffold, allowing for the introduction of diversity by varying the coupling partners.
Derivatization Strategies for this compound Analogues
The this compound scaffold possesses multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization can be targeted at the pyrimidine moiety, including its carbon and nitrogen atoms, or at the thiazole ring.
The pyrimidine ring is a key component for introducing structural diversity. Modifications can be made by substituting the carbon atoms of the ring or by targeting the ring's nitrogen atoms.
The carbon atoms at the C4 and C6 positions of the 2-aminopyrimidine ring are susceptible to nucleophilic aromatic substitution, particularly when activated by a suitable leaving group. A common strategy involves the use of a di-halogenated pyrimidine precursor, such as 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by various nucleophiles.
This approach allows for the introduction of a wide range of functional groups, including different amines, which can modulate the physicochemical properties of the final compound. For example, the reaction of 2-amino-4,6-dichloropyrimidine with various primary or secondary amines in the presence of a base like triethylamine can yield a library of 4,6-disubstituted-2-aminopyrimidine derivatives nih.gov. While one position would be occupied by the thiazole group in the target molecule, this strategy highlights the potential for introducing substituents at the remaining C6 position.
| Starting Material | Reagent/Nucleophile | Position of Substitution | Resulting Structure |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | N-phenylamine | C4 | 2-Amino-6-chloro-4-(N-phenyl)pyrimidine |
| 2-Amino-4,6-dichloropyrimidine | Piperazine (B1678402) | C4 | 2-Amino-6-chloro-4-(piperazin-1-yl)pyrimidine |
| 2-Amino-4,6-dichloropyrimidine | Morpholine | C4/C6 | 2-Amino-4,6-dimorpholinopyrimidine |
Direct substitution on the nitrogen atoms within the pyrimidine ring is generally more challenging than substitution on the exocyclic amino group. The endocyclic nitrogen atoms are typically less nucleophilic, and their direct alkylation can be difficult to achieve selectively. N-alkylation of 2-aminopyrimidines using alkyl halides often has limitations due to the potential for reaction at the more basic ring nitrogens, leading to the formation of N-endo-substituted products over the desired exocyclic substitution researchgate.net. Quaternization of the pyrimidine ring nitrogen atoms can occur, which significantly alters the electronic properties of the ring and can make it more susceptible to nucleophilic attack and even ring-opening reactions wur.nl. Therefore, derivatization at these positions is less common and requires carefully designed synthetic strategies, often building the desired substituted pyrimidine ring from acyclic precursors rather than modifying a pre-formed ring.
The thiazole ring offers another avenue for introducing structural diversity into the this compound scaffold. The most common and versatile method for constructing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis nih.govresearchgate.netmdpi.comwikipedia.orgresearchgate.net. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
By strategically choosing the α-haloketone, a wide variety of substituents can be introduced at the C4 position of the thiazole ring. This method is highly modular, allowing for the synthesis of a diverse array of 4-substituted-1,3-thiazol-2-amines, which can then be coupled to the pyrimidine moiety to generate the final target compounds. For example, reacting various substituted phenacyl bromides with thiourea will yield a series of 4-aryl-1,3-thiazol-2-amines nih.gov. This approach is fundamental to creating libraries of analogues with diverse groups on the thiazole ring to explore structure-activity relationships.
| α-Haloketone | Thioamide/Thiourea | C4-Substituent | Resulting 2-Aminothiazole Derivative |
|---|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine |
| 2-Bromo-1-phenylethanone | Thiourea | Phenyl | 4-Phenyl-1,3-thiazol-2-amine |
| 1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one | Thiourea | 2,4,6-Trimethylbenzyl | 4-(2,4,6-Trimethylbenzyl)-1,3-thiazol-2-amine nih.gov |
An exploration of the synthetic routes and chemical reactivity of the heterocyclic compound This compound reveals a versatile scaffold amenable to a wide range of chemical modifications. This article details the key methodologies for functionalizing this core structure, focusing on substitutions at various positions on both the thiazole and pyrimidine rings, as well as the construction of more complex hybrid and fused-ring systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOUDRQLSINHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399698 | |
| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-88-3 | |
| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Chemical Transformations of the Core Structure
The 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine core serves as a foundational building block for the synthesis of a diverse array of derivatives through targeted chemical transformations. These modifications can be strategically applied to the thiazole (B1198619) ring carbons, the thiazole nitrogen atom, and the exocyclic amino group of the pyrimidine (B1678525) ring.
The carbon atoms of the thiazole ring, particularly at the C4 and C5 positions, are key sites for introducing chemical diversity. The reactivity of the thiazole ring indicates that the C5 position is slightly electron-rich, making it the preferred site for electrophilic substitution reactions such as halogenation and sulfonation pharmaguideline.com. Conversely, the C4 position can be functionalized through various synthetic strategies, often established during the initial construction of the thiazole ring.
Common substitutions include the introduction of alkyl and aryl groups. For instance, derivatives with a methyl group at the C4-position of the thiazole have been synthesized nih.gov. More complex aryl substitutions at the C4-position are also prevalent in the synthesis of related N,4-diaryl-1,3-thiazole-2-amines nih.gov. Furthermore, studies on the isomeric 4-(thiazol-5-yl)pyrimidine scaffold have demonstrated the introduction of various functional groups onto the C4-position of the thiazole moiety to modulate biological activity nih.gov.
| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C5 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(thiazol-2-yl)pyrimidin-2-amine derivative | wikipedia.org |
| C4 | Hantzsch Thiazole Synthesis | α-Haloketone (e.g., chloroacetone) + Thioamide | 4-Methyl-thiazole derivative | encyclopedia.pub |
| C4 | Condensation | Aryl α-haloketone + Thioamide | 4-Aryl-thiazole derivative | nih.gov |
The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, allowing it to function as a nucleophile youtube.com. The most prominent reaction at this site is N-alkylation, which typically proceeds by treating the thiazole derivative with an alkyl halide. This reaction leads to the formation of a quaternary thiazolium salt, where a positive charge is stabilized by resonance across the ring system pharmaguideline.comwikipedia.org. These thiazolium salts are significant intermediates in organic synthesis, notably as precursors to N-heterocyclic carbenes (NHCs) following deprotonation at the C2 carbon wikipedia.org.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 3-Alkyl-2-(2-aminopyrimidin-4-yl)thiazolium salt | pharmaguideline.comwikipedia.org |
The exocyclic amino group at the C2 position of the pyrimidine ring is a versatile handle for extensive functionalization. Standard amine chemistry can be applied to introduce a wide variety of substituents. These reactions include N-alkylation, N-acylation to form amides, and N-arylation to generate diarylamine structures.
A notable strategy involves the coupling of the 2-amino group with other heterocyclic rings. For example, extensive research has been conducted on N-(pyridin-2-yl)pyrimidin-2-amine derivatives, where the amino group is functionalized with a pyridine (B92270) ring acs.org. Similarly, the synthesis of thiazole-pyrimidine linked amide derivatives involves the coupling of a thiazole carboxylic acid intermediate with various aryl amines, demonstrating the formation of an amide bond at a position analogous to the core structure's amino group tandfonline.com. Research on isomeric structures has also shown that such amino groups can be readily methylated to form methylamino derivatives researchgate.net.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Arylation | 5-Bromo-2-nitropyridine, Et₃N, DMSO | 4-Thiazol-N-(5-nitropyridin-2-yl)pyrimidin-2-amine | acs.org |
| N-Acylation (Amide Coupling) | Carboxylic acid, EDCI, HOBt, THF | N-(4-(Thiazol-2-yl)pyrimidin-2-yl)amide derivative | tandfonline.com |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(thiazol-2-yl)pyrimidin-2-amine | researchgate.net |
The this compound scaffold is an excellent platform for constructing more complex molecular architectures, including fused and hybrid heterocyclic systems. These transformations typically involve reactions that form new rings by engaging reactive sites on both the thiazole and pyrimidine moieties or their precursors.
One common strategy leads to the formation of thiazolo[3,2-a]pyrimidines . This can be achieved through a one-pot, three-component reaction involving thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate mdpi.com. Alternatively, a pre-formed 4-(2-aminothiazol-4-yl) precursor can be cyclized with reagents like ethyl acetoacetate to yield the fused thiazolo[3,2-a]pyrimidine system researchgate.net.
Another important fused system is the thiazolo[4,5-d]pyrimidine (B1250722) core. These derivatives can be synthesized from 4-amino-1,3-thiazole-5-carboxamide precursors, which undergo cyclization with reagents like trifluoroacetic anhydride to form the pyrimidine ring fused to the thiazole mdpi.com. Solid-phase synthesis has also been employed to construct libraries of these fused derivatives .
Beyond fused systems, hybrid molecules can be created by linking the core structure to other distinct heterocyclic rings. Examples include the synthesis of thiazolyl pyrazolo[1,5-a]pyrimidines and the creation of tetrazole-thiazole hybrids, where a tetrazole moiety is appended to the thiazole ring researchgate.netnih.gov.
| System Type | Key Reactants | Reagents/Conditions | Fused/Hybrid Product | Reference |
|---|---|---|---|---|
| Fused | Thiourea, α-haloketone, DMAD | One-pot, three-component reaction | 5H-Thiazolo[3,2-a]pyrimidine | mdpi.com |
| Fused | 4-(2-Aminothiazol-4-yl)pyrazoline derivative, Ethyl acetoacetate | Cyclization | Thiazolo[3,2-a]pyrimidine | researchgate.net |
| Fused | 4-Amino-1,3-thiazole-5-carboxamide, Trifluoroacetic anhydride | Heating | Thiazolo[4,5-d]pyrimidine | mdpi.com |
| Hybrid | Thiazolyl pyrimidine precursor, Hydrazine | Cyclization | Thiazolyl pyrazolo[1,5-a]pyrimidine (B1248293) | researchgate.net |
| Hybrid | Thiosemicarbazone, 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole | Reflux in ethanol | Tetrazole-thiazole hybrid | nih.gov |
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies
Molecular docking simulations have been instrumental in understanding the binding mechanisms of 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives with various protein targets, particularly cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and validated targets for anticancer drug discovery. cjsc.ac.cnacs.org
Molecular docking studies have revealed that derivatives of this compound can effectively fit into the ATP-binding sites of CDK2, CDK4, and CDK6. nih.gov The core structure typically forms crucial hydrogen bonds that anchor the ligand within the active site. For instance, the pyrimidine (B1678525) ring's nitrogen atom and the linker amino group are often involved in forming hydrogen bonds with the hinge region of the kinase. nih.gov These interactions are a hallmark of many kinase inhibitors and are considered essential for potent inhibitory activity. The thiazole (B1198619) and pyrimidine rings contribute to favorable hydrophobic and electrostatic interactions with the protein. nih.gov
Computational models predict that this compound derivatives adopt a binding mode similar to other known kinase inhibitors, occupying the hydrophobic pocket where ATP normally binds. nih.gov The binding affinities of these compounds are influenced by the nature and position of substituents on the core scaffold. nih.gov For example, modifications to the pyridine (B92270) ring in some derivatives have been shown to significantly impact their potency and selectivity against different CDKs. acs.org The predicted binding affinities from these docking studies generally show a good correlation with experimentally determined biological activities, validating the computational models. nih.gov
| Target Protein | Predicted Interacting Moieties |
| CDK2 | Pyrimidine ring, linker amino group |
| CDK4 | Pyrimidine ring, linker amino group |
| CDK6 | Pyrimidine ring, linker amino group |
Through molecular docking and subsequent molecular dynamics simulations, specific amino acid residues critical for the binding of this compound derivatives have been identified. cjsc.ac.cnnih.gov For CDK4 and CDK6, key interactions have been observed with residues such as Lys35 and Val96 for CDK4, and Lys43, His100, and Val101 for CDK6. cjsc.ac.cn In the case of CDK2, Leu83 is a key residue, forming hydrogen bonds with the pyrimidine ring and linker amino group. nih.gov These interactions are vital for stabilizing the ligand-protein complex. The identification of these key residues provides a roadmap for designing more potent and selective inhibitors based on the this compound scaffold. cjsc.ac.cnnih.gov
| Target Protein | Key Amino Acid Residues |
| CDK2 | Leu83, Tyr15 |
| CDK4 | Lys22, Lys35, Val96 |
| CDK6 | Lys43, His100, Val101 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of this compound derivatives with their biological activities. These models provide a quantitative understanding of the physicochemical properties that govern the potency of these compounds.
Three-dimensional QSAR (3D-QSAR) models have been successfully developed for series of this compound derivatives targeting CDK2, CDK4, and CDK6. cjsc.ac.cnnih.gov These models are built using a training set of compounds with known inhibitory activities and are then validated using a test set to assess their predictive power. nih.gov Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used to evaluate the robustness and predictive ability of the models. For instance, 3D-QSAR models for CDK4 and CDK6 inhibitors based on this scaffold have shown good statistical significance, indicating their reliability. cjsc.ac.cn
| Model | Target | q² | r²_pred |
| 3D-QSAR | CDK2 | 0.714 | 0.764 |
| 3D-QSAR | CDK4 | 0.815 | 0.681 |
| 3D-QSAR | CDK6 | 0.757 | 0.674 |
q²: cross-validated correlation coefficient; r²_pred: predictive r-squared nih.gov
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been applied to derivatives of this compound to understand the relationship between their 3D structural properties and biological activity. cjsc.ac.cn CoMFA models calculate the steric and electrostatic fields around the molecules and correlate these fields with their inhibitory potency. nih.gov The resulting contour maps from CoMFA studies provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish activity. For CDK4 and CDK6 inhibitors, CoMFA models have highlighted the importance of specific steric and electrostatic features for optimal binding. cjsc.ac.cn These findings are crucial for guiding the rational design of new, more potent inhibitors based on the this compound core. cjsc.ac.cnnih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. researchgate.netnih.gov This technique evaluates the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of aligned molecules to generate a predictive model. nih.gov
For derivatives of the this compound scaffold, CoMSIA has been instrumental in elucidating the key structural features required for potent biological activity, particularly as Cyclin-Dependent Kinase (CDK) inhibitors. cjsc.ac.cn In a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as dual CDK4/6 inhibitors, CoMSIA models were developed that demonstrated strong predictive power. cjsc.ac.cn Similarly, robust CoMSIA models were constructed for 6-aryl-5-cyano-pyrimidine derivatives, highlighting the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields in their inhibitory action. nih.gov
The statistical robustness of these models is typically validated using parameters such as the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a statistically reliable and predictive model. nih.gov For instance, a CoMSIA model for a series of thieno-pyrimidine derivatives yielded a q² of 0.801 and an r² of 0.897, signifying a strong correlation between the structural features and the observed biological activities. nih.gov
The primary output of a CoMSIA study is a set of 3D contour maps. These maps visualize regions where specific physicochemical properties contribute favorably or unfavorably to the biological activity. nih.gov For example, a contour map might show a green-colored region near a particular substituent, indicating that bulky (steric) groups are favored at that position, while a red-colored region might suggest that electronegative groups are detrimental to activity. This graphical information provides intuitive guidance for designing new, more potent derivatives. nih.govnih.gov
| Model Target | Method | q² | r² (ncv) | Field Contributions | Reference |
| CDK4 Inhibitors | CoMSIA | 0.518 | 0.937 | Steric, Electrostatic, H-bond | cjsc.ac.cn |
| CDK6 Inhibitors | CoMSIA | 0.584 | 0.975 | Steric, Electrostatic, H-bond | cjsc.ac.cn |
| LSD1 Inhibitors | CoMSIA | 0.799 | 0.982 | Electrostatic, Hydrophobic, H-bond Donor | nih.gov |
| TNBC Inhibitors | CoMSIA | 0.801 | 0.897 | Steric, Electrostatic, Hydrophobic, H-bond | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations have been crucial for understanding their behavior when bound to biological targets, such as protein kinases. nih.gov These simulations provide detailed information on the conformational dynamics of the ligand-receptor complex and the stability of their interactions. nih.govnih.gov
MD simulations allow researchers to observe the dynamic changes in the conformation of both the ligand and its target protein. A key metric used to analyze these changes is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the system has reached equilibrium and the complex is conformationally stable. researchgate.net
Studies on 2-anilino-4-(thiazol-5-yl)-pyrimidines complexed with CDK2 and CDK7 have used MD simulations to monitor the RMSD of the protein's alpha-carbon atoms (Cα), the backbone atoms of the binding pocket, and the heavy atoms of the ligand. researchgate.net These analyses reveal how the ligand settles into its binding pose and how the protein structure accommodates the ligand. Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein. High RMSF values in certain loops or domains of the protein can indicate conformational changes that are important for ligand binding or protein function. researchgate.net
MD simulations provide a dynamic view of the non-covalent interactions that hold a ligand in the active site of a receptor. By analyzing the simulation trajectory, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, and determine their persistence over time. tbzmed.ac.ir For example, in the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations confirmed binding affinity with key residues at the active sites, such as Lys35 and Val96 for CDK4, and Lys43 and His100 for CDK6. cjsc.ac.cn
Furthermore, the data from MD simulations can be used to calculate the binding free energy of a ligand to its receptor using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity and can decompose the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, and solvation energies). nih.gov This information is invaluable for understanding the driving forces behind ligand binding and for comparing the affinity of different derivatives. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide fundamental insights into molecular properties that are not accessible through classical mechanics-based approaches.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can determine the optimized molecular geometry and various electronic descriptors. ijcce.ac.ir For heterocyclic systems like thiazole and pyrimidine derivatives, DFT calculations, often using the B3LYP functional, are employed to understand their intrinsic reactivity. nih.goveurjchem.com
One of the key applications of DFT is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.com This allows for the prediction of sites where the molecule is likely to engage in electrostatic interactions or undergo chemical reactions. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. ijcce.ac.irresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various thiazole and pyrimidine derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govresearchgate.net This analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions and biological interactions. For example, a study on novel thiazole and pyridine derivatives found that the compound with a smaller energy gap (5.507 eV) was predicted to be more reactive than a related compound with a larger gap (5.707 eV). nih.gov
| Compound Class | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Method | Reference |
| Thiazole-Pyrimidine Derivative | -5.5293 | -0.8302 | 4.6991 | B3LYP/6-311G(d,p) | irjweb.com |
| Thieno[2,3-d]pyrimidine (B153573) Derivative | - | - | 3.15 - 3.83 | B3LYP/6-311G(d,p) | nih.gov |
| Pyrazole-Thiazole Derivative | -6.260 | -0.552 | 5.707 | DFT | nih.gov |
| Pyrazole-Thiazole Derivative | -5.523 | -0.016 | 5.507 | DFT | nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions
A detailed Hirshfeld surface analysis of this compound, which would provide quantitative insights into its intermolecular interactions, has not been reported in the available scientific literature. Such an analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data, which is the foundational experimental input for generating and examining Hirshfeld surfaces.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal lattice. The surface is generated by partitioning the crystal's electron density into molecular volumes, defining a region where the contribution from a specific molecule exceeds that of all others.
The key outputs of this analysis include:
d_norm surfaces: These surfaces are mapped with a normalized contact distance (d_norm), which uses the van der Waals radii of the atoms involved. Red spots on the d_norm map highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating areas of significant interaction, such as hydrogen bonds. Blue regions represent contacts that are longer, and white areas denote contacts approximately equal to the van der Waals separation.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). The distribution and percentage contribution of different types of atomic contacts (e.g., H···H, N···H, C···H, S···H) can be precisely determined from these plots. For instance, in many organic molecules, H···H contacts often account for the largest percentage of the surface area due to the abundance of hydrogen atoms.
For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the relative importance of various non-covalent interactions. These would likely include N—H···N or N—H···S hydrogen bonds involving the amine group and the nitrogen or sulfur atoms of the heterocyclic rings, as well as C—H···N, C—H···S, π-π stacking, and various van der Waals interactions that collectively dictate the crystal packing and influence the material's physical properties.
Electrostatic Potential Mapping
Specific studies detailing the molecular electrostatic potential (MEP) map for this compound are not available in the reviewed literature. However, the principles of MEP analysis allow for a qualitative prediction of its features.
An MEP map is a computational visualization that illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting a molecule's reactive behavior, intermolecular interactions, and pharmacophoric features. The map uses a color spectrum to represent different potential values:
Red regions indicate areas of the most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue regions denote areas of the most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green and yellow regions represent areas of intermediate or near-neutral potential.
In the case of this compound, the MEP map would be expected to show significant negative potential (red/yellow) localized around the nitrogen atoms of the pyrimidine and thiazole rings due to their lone pairs of electrons. The exocyclic amine group would also contribute to the electronic landscape. Conversely, the hydrogen atom of the amine group would be characterized by a region of positive potential (blue), highlighting its capacity to act as a hydrogen bond donor. This distribution of charge provides critical insights into how the molecule would interact with biological targets, such as enzyme active sites, by identifying regions likely to engage in electrostatic or hydrogen-bonding interactions.
Biological Activity and Pharmacological Potential in Vitro and Preclinical Models
Anti-Cancer Activity
A primary mechanism through which 4-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives exert their anti-cancer effects is through the inhibition of cyclin-dependent kinases (CDKs). These enzymes are pivotal in regulating the cell cycle, and their dysregulation is a common feature in many cancers. nih.govacs.org
Derivatives of this compound have been identified as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the G1 phase of the cell cycle. nih.govacs.orgnih.gov Medicinal chemistry optimization has led to the discovery of compounds with remarkable potency and selectivity. nih.gov For instance, the compound 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine, featuring a piperazine (B1678402) group, demonstrated excellent potency with Ki values of 1 nM for CDK4 and 34 nM for CDK6. acs.org This highlights a significant selectivity for CDK4/6 over other CDKs such as CDK1, CDK2, CDK7, and CDK9. acs.org Further optimization led to compounds that inhibited CDK4 and CDK4/6 with high potency. nih.gov
| Compound | CDK4 (Ki, nM) | CDK6 (Ki, nM) | Reference |
|---|---|---|---|
| Compound 78 | 1 | 34 | acs.org |
| Compound 9a | 10 | 1670 | researchgate.net |
| Compound 9b | 7 | 42 | researchgate.net |
While the primary focus has often been on CDK4/6, derivatives of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have also shown potent inhibitory activity against CDK2 and CDK9. acs.orgnih.gov CDK9, in particular, is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby promoting cancer cell death. nih.gov
One study detailed a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines that potently inhibited CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range (1 to 6 nM). acs.org A specific derivative, compound 12u, was found to be a highly selective CDK9 inhibitor with an IC50 of 7 nM and over 80-fold selectivity against CDK2. acs.orgnih.gov Some compounds in this series, however, act as pan-CDK inhibitors, demonstrating potent activity against multiple CDKs. acs.org
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
|---|---|---|---|---|
| Compound 12u | CDK9 | 7 | - | acs.orgnih.gov |
| Compound 12a | CDK9 | - | 1-6 | acs.org |
| Compound 12a | CDK2 | - | 1-6 | acs.org |
| Flavopiridol | CDK9 | - | 3 | acs.org |
| Flavopiridol | CDK2 | - | 190 | acs.org |
The inhibition of CDKs by this compound derivatives translates into potent antiproliferative effects in various human cancer cell lines. nih.gov For example, compound 78 was a highly effective antiproliferative agent with a GI50 (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 acute myeloid leukemia cell line. acs.org Derivatives have also shown potent activity against cell lines from cancers of the breast, colon, ovary, pancreas, and prostate. nih.gov
Consistent with the inhibition of CDK4/6, these compounds induce cell cycle arrest in the G1 phase. acs.org Treatment of MV4-11 cells with compound 78 led to a concentration-dependent accumulation of cells in the G1 phase. acs.org At a concentration of 0.40 μM, it increased the G1 population to 85% from 61% in untreated cells. acs.org
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| Compound 78 | MV4-11 | 23 | acs.org |
| Compound 12a | HCT-116 | 40 | acs.org |
| Compound Ia | HCT-116 | 90 | acs.org |
| Compound 9a | MV4-11 | 591 | researchgate.net |
| Compound 9b | MV4-11 | 456 | researchgate.net |
Beyond CDK inhibition, thiazole-containing compounds have been investigated as modulators of other crucial cancer targets. Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription, making it a validated target for anti-cancer drugs. nih.gov Research has shown that certain thiazole (B1198619) derivatives can act as Topoisomerase II inhibitors. nih.gov Molecular docking studies have explored the interaction between thiazole derivatives and human DNA topoisomerase II, indicating a binding affinity that suggests potential inhibitory action. nih.gov This mechanism offers an alternative pathway for the anti-cancer effects of compounds based on the thiazole scaffold.
The structural versatility of the this compound core allows for the targeting of multiple anti-cancer pathways. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors. nih.gov One of the most potent compounds from this series was found to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov
Furthermore, related pyrimidine (B1678525) derivatives have been shown to inhibit other signaling pathways critical for cancer cell proliferation and survival. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway in colorectal cancer cells, leading to inhibited cell proliferation and induction of apoptosis. farmaceut.org Other studies have explored thiazole and 4-thiazolidinone (B1220212) motifs as dual inhibitors of EGFR and BRAFV600E, which are key kinases in several cancers. nih.govmdpi.com
In Vitro Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have consistently demonstrated the cytotoxic effects of these compounds against a wide range of human cancer cell lines.
One study detailed the discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle and validated targets for cancer therapy. acs.org For instance, the compound 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine, featuring an ionizable piperazine group, exhibited excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org This compound was also a highly effective antiproliferative agent, with a 50% growth inhibition (GI50) value of 23 nM against the MV4-11 human leukemia cell line. acs.org Inhibition of CDK4/6 by this compound led to an accumulation of cells in the G1 phase of the cell cycle, confirming its mechanism of action. acs.org
Another research group synthesized a series of novel thiazolyl-pyrimidines and evaluated their cytotoxic activity against a panel of human cancer cell lines, including Ishikawa (endometrial), A549 (lung), BEL-7404 (liver), SPC-A-01 (lung), and SGC-7901 (gastric). nih.gov Many of these compounds showed moderate cytotoxicity, with some derivatives exhibiting more potent activity against the Ishikawa and A549 cell lines. nih.gov
Furthermore, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of CDK9, a kinase involved in the regulation of transcription and a promising target for cancer treatment. nih.govacs.org One of the most selective compounds in this series inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 over CDK2. nih.govacs.org This compound also showed potent anticancer activity against primary chronic lymphocytic leukemia cells. nih.gov
The antiproliferative activities of thiazolo[5,4-d]pyrimidine (B3050601) derivatives have also been investigated against several human cancer cell lines. nih.gov Many of these compounds displayed moderate to good inhibition, with some exhibiting potent activity against MGC-803 human gastric cancer cells with IC50 values in the low micromolar range and showing selectivity for cancer cells over normal cells. nih.gov Similarly, amide derivatives of thiazolo[5,4-d]pyrimidines have been evaluated for their in vitro cytotoxic effects against human cancer cell lines including PC3 (prostate), A549 (lung), MCF-7 (breast), and DU-145 (prostate), with several compounds showing significant cytotoxicity. bohrium.com
The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine (B1250722) scaffold has also been explored as a strategy for developing new anticancer agents. mdpi.com A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, with some derivatives showing notable activity. mdpi.com
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | MV4-11 (Human leukemia) | GI50 = 23 nM | acs.org |
| Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Chronic Lymphocytic Leukemia | Potent Anticancer Activity | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative | MGC-803 (Human gastric cancer) | IC50 in low µM range | nih.gov |
| Amide derivative of Thiazolo[5,4-d]pyrimidine | PC3, A549, MCF-7, DU-145 | Significant Cytotoxicity | bohrium.com |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | Various cancer cell lines | Notable Activity | mdpi.com |
Antimicrobial Activity
Antibacterial Spectrum and Efficacy (In Vitro)
The thiazole and pyrimidine moieties are present in many compounds with known antibacterial activity. biointerfaceresearch.commdpi.com Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial properties against a range of pathogenic bacteria.
For instance, a study on new thiazolo[3,2-a]pyrimidine derivatives screened for antibacterial and antitubercular activities found that some compounds showed significant activity. researchgate.net Another study reported the synthesis of a series of thiazole, thiophene (B33073), and pyrazole (B372694) derivatives containing a benzothiazole (B30560) moiety, which were screened for their antibacterial activity against Gram-positive (Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (Pseudomonas phaseolicola and Pseudomonas fluorescens) bacteria. nih.gov One of the thiophene derivatives showed activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL, which was comparable to chloramphenicol. nih.gov
Furthermore, research on 2,4,5-trisubstituted thiazole derivatives revealed that several compounds displayed inhibitory effects on the growth of three Gram-positive strains, although they were inactive against Gram-negative bacteria. kau.edu.sa The antibacterial activity was linked to the presence of a thiosemicarbazide (B42300) function. kau.edu.sa
Table 2: In Vitro Antibacterial Activity of Thiazolyl-Pyrimidine Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thiophene derivative with benzothiazole moiety | Staphylococcus aureus | 3.125 µg/mL | nih.gov |
| 2,4,5-Trisubstituted thiazole derivative | Staphylococcus aureus | 6.25 µg/mL | kau.edu.sa |
| 2,4,5-Trisubstituted thiazole derivative | Bacillus subtilis | 6.25 µg/mL | kau.edu.sa |
Antifungal Spectrum and Efficacy (In Vitro)
In addition to their antibacterial properties, thiazole and pyrimidine derivatives have demonstrated promising antifungal activity. nih.gov A number of studies have explored the in vitro antifungal spectrum and efficacy of compounds structurally related to this compound.
A series of thiazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their antifungal activity against Fusarium oxysporum and Aspergillus fumigatus. nih.gov A thiazole derivative and a pyrazolo[1,5-a]pyrimidine derivative were found to be the most potent, with MICs of 6.25 µg/mL against both fungal strains. nih.gov
In another study, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and evaluated for their antifungal activities. frontiersin.org Many of these compounds exhibited significant antifungal activity against several plant pathogenic fungi, including different species of Botrytis cinerea. frontiersin.org
The antifungal potential of 2,4,5-trisubstituted thiazoles was also investigated, with four compounds showing activity against Candida albicans. kau.edu.sa The presence of an aryl substituent on the thiosemicarbazide moiety was found to be beneficial for antifungal activity, with one compound exhibiting a good MIC of 12.5 µg/mL against C. albicans. kau.edu.sa
Table 3: In Vitro Antifungal Activity of Thiazolyl-Pyrimidine Derivatives
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Thiazole derivative | Aspergillus fumigatus | 6.25 µg/mL | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Fusarium oxysporum | 6.25 µg/mL | nih.gov |
| 2,4,5-Trisubstituted thiazole derivative | Candida albicans | 12.5 µg/mL | kau.edu.sa |
Antimycobacterial Activity (In Vitro)
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyrimidine derivatives have been identified as a promising class of compounds with antimycobacterial activity. ucl.ac.uk
Several studies have focused on the synthesis and evaluation of thiazolyl-pyrimidine derivatives for their in vitro activity against M. tuberculosis. A series of substituted benzothiazolyl-pyrimidine-5-carboxamides showed excellent in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 0.08 µM. ucl.ac.uk Another study on pyrimidine-tethered benzothiazole derivatives also reported potent anti-tubercular activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov For example, one of the N-benzyl derivatives demonstrated a high activity with an MIC of 0.24 µg/mL against a drug-sensitive strain. nih.gov
Furthermore, novel thiazolo[3,2-a]pyrimidine derivatives have been synthesized and screened for their antitubercular activities, with some compounds showing significant potential. researchgate.net The isosteric replacement approach has also been used to design novel thiazole derivatives with potent antimycobacterial activity, with some compounds exhibiting MIC values in the range of 1-2 µg/mL against M. tuberculosis H37Rv. benthamscience.com
Table 4: In Vitro Antimycobacterial Activity of Thiazolyl-Pyrimidine Derivatives
| Compound Type | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Benzothiazolyl-pyrimidine-5-carboxamide | M. tuberculosis H37Rv | 0.08 µM | ucl.ac.uk |
| Pyrimidine-tethered benzothiazole derivative | M. tuberculosis (drug-sensitive) | 0.24 µg/mL | nih.gov |
| Thiazole derivative | M. tuberculosis H37Rv | 1-2 µg/mL | benthamscience.com |
Antiviral Activity (In Vitro)
The broad biological activity of thiazole and pyrimidine derivatives extends to antiviral applications. nih.gov Research has been conducted to evaluate the in vitro antiviral activity of compounds containing these heterocyclic systems against a variety of viruses.
A review of synthetic compounds with a 2-amino-1,3,4-thiadiazole (B1665364) moiety, a bioisostere of pyrimidine, highlighted their potential antiviral activity. nih.gov In one study, novel derivatives of isothiochromeno[4a,4-d]thiazole and chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole were screened against a diverse panel of viruses. nih.gov A derivative bearing a phenazone fragment was found to be highly active against Influenza Virus type A (H1N1). nih.gov
Additionally, 4-substituted-2-thiazole amides have been identified as inhibitors of Chikungunya virus (CHIKV) replication. nih.gov One such compound demonstrated good antiviral activity with an EC50 of 0.6 µM and no observed cytotoxicity at concentrations up to 132 µM. nih.gov
Anti-inflammatory and Analgesic Activities
In addition to their cytotoxic and antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory and analgesic potential.
A study on a series of pyrimidine/thiazole hybrids found them to be selective inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), two key enzymes involved in inflammation and pain pathways. nih.gov In vivo tests revealed that the most potent dual inhibitors were also the most active analgesic and anti-inflammatory agents. nih.gov
Another study evaluated the analgesic and anti-inflammatory activities of some thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives in vivo. nih.gov Several compounds were found to be highly active in a paw edema inhibition test for anti-inflammatory activity and an acetic acid writhing test for analgesic activity. nih.gov
The anti-inflammatory potential of novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones has also been demonstrated. nih.gov Several of these compounds showed consistently good anti-inflammatory activity, with two derivatives being particularly effective and showing activity comparable to that of indomethacin (B1671933) with minimal ulcerogenic effects. nih.gov Furthermore, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. biointerfaceresearch.com
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition (In Vitro)
While direct studies on the COX and LOX inhibitory activity of this compound are not extensively available in the public domain, research on structurally related thiazole derivatives has demonstrated significant engagement with these inflammatory pathways. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct inhibitors of 5-lipoxygenase (5-LOX). nih.gov In this class of compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a potent 5-LOX inhibitor. nih.gov
Furthermore, other modifications of the thiazole scaffold have yielded compounds with dual inhibitory activity against both COX and LOX enzymes. Specifically, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been identified as potent inhibitors of both COX-2 and 5-LOX. nih.gov Two compounds from this series, in particular, demonstrated significant inhibitory potential against COX-2, with IC50 values of 0.83 µM and 0.76 µM, respectively. nih.gov
These findings suggest that the thiazole-amine core is a promising pharmacophore for the development of anti-inflammatory agents targeting the arachidonic acid cascade. The specific substitution pattern on both the thiazole and pyrimidine rings of this compound would be a critical determinant of its potential COX/LOX inhibitory activity.
Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Target Enzyme | IC50 Value (µM) |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative 1 | COX-2 | 0.83 |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivative 2 | COX-2 | 0.76 |
Preclinical Evaluation of Anti-inflammatory Efficacy (In Vivo Models)
The anti-inflammatory potential of thiazole-containing compounds has been substantiated in various preclinical animal models. For example, derivatives of imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole have been shown to exhibit significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model. Some of these compounds demonstrated a reduction in paw edema comparable to or better than the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) at various time points after induction of inflammation.
Preclinical Evaluation of Analgesic Efficacy (In Vivo Models)
The analgesic properties of thiazole and thiadiazole derivatives have also been investigated in preclinical settings. Various models of nociception, such as the acetic acid-induced writhing test and the formalin test, are commonly used to evaluate the pain-relieving effects of novel compounds. rjpbr.com For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown significant analgesic activity in such models. rjpbr.com
Derivatives of 3-arylsulphonyl-5-arylamino-1,3,4-thiadiazol-2(3H)ones have been reported to possess notable antalgic (analgesic) activity in the acetic acid writhing test. mdpi.com Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated for their analgesic properties, with some compounds showing activity comparable to standard drugs. Although direct preclinical analgesic data for this compound is sparse, the established analgesic effects of related heterocyclic systems suggest that this compound may also possess pain-relieving properties.
Other Biological Activities of Research Interest
Beyond inflammation and pain, derivatives of the thiazol-yl-pyrimidin-amine scaffold have been explored for their potential in other therapeutic areas.
A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and identified as activators of glucokinase (GK), a key enzyme in glucose metabolism. researchgate.netresearchgate.net One particular derivative, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, was found to be a potent dual-acting hypoglycemic agent. researchgate.netresearchgate.net This compound demonstrated significant efficacy in lowering glucose levels in normal mice after an oral glucose load. researchgate.netresearchgate.net The activation of GK is a promising strategy for the treatment of type 2 diabetes mellitus.
The same study that identified N-(pyrimidin-4-yl)thiazol-2-amine derivatives as GK activators also found that some of these compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netresearchgate.net PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose homeostasis. researchgate.net The dual activation of both GK and PPARγ by a single molecule represents a multi-targeted approach to managing type 2 diabetes. researchgate.netresearchgate.net The compound ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate was confirmed to possess both GK activation and PPARγ transcriptional activities. researchgate.netresearchgate.net
Research into structurally related compounds has revealed that the thiazol-amine scaffold can be adapted to target phosphodiesterase 4 (PDE4). A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed and synthesized as novel PDE4 inhibitors. nih.govresearchgate.net One of the lead compounds from this series, designated L19, exhibited potent PDE4 inhibitory activity with an IC50 value of 0.48 µM. nih.gov PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govresearchgate.net
Table 2: Other Biological Activities of this compound Derivatives and Related Compounds
| Biological Target | Compound Class | Key Finding |
| Glucokinase (GK) | N-(pyrimidin-4-yl)thiazol-2-amine derivatives | Identified as potent activators, demonstrating hypoglycemic effects in vivo. |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | N-(pyrimidin-4-yl)thiazol-2-amine derivatives | Exhibited dual activity as PPARγ agonists, offering a multi-targeted approach for type 2 diabetes. |
| Phosphodiesterase 4 (PDE4) | 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives | A potent derivative (L19) showed significant PDE4 inhibition with an IC50 of 0.48 µM. |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative conditions like Parkinson's disease. While direct studies on this compound are not extensively detailed in the available literature, research on structurally related thiazole derivatives highlights the potential of this chemical class as MAO-B inhibitors.
A study focused on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives identified them as selective and reversible inhibitors of human MAO-B (hMAO-B). nih.gov The presence of the hydrazothiazole nucleus with a meta-substituted nitro group on the phenyl ring was found to be a significant feature for this activity. nih.gov Similarly, other research has identified various scaffolds containing thiazole or related heterocycles as potent MAO-B inhibitors. For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor with an IC50 value of 3.47 μM. mdpi.com Further studies on pyridazinobenzylpiperidine derivatives also showed significant selective inhibition of MAO-B, with the most potent compound exhibiting an IC50 value of 0.203 μM. nih.gov
These findings underscore the importance of the thiazole and pyrimidine moieties in designing selective MAO-B inhibitors. The specific arrangement and substitution on these rings are crucial for achieving high potency and selectivity.
Table 1: MAO-B Inhibitory Activity of Selected Thiazole and Pyrimidine Analogs
| Compound Class | Example/Compound ID | MAO-B IC50 | Selectivity | Reference |
|---|---|---|---|---|
| Pyridazinobenzylpiperidine | Compound S5 | 0.203 µM | 19.04 (over MAO-A) | nih.gov |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 1 | 3.47 µM | Selective for MAO-B | mdpi.com |
| 6-Amidocoumarin Derivatives | Compound 3i | 0.095 µM | >421.05 (over MAO-A) | researchgate.net |
| Thiosemicarbazone Derivatives | Compound 2b | 0.042 µM | Selective for MAO-B | mdpi.com |
Anti-prion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform of the prion protein (PrPSc). The 2-aminothiazole (B372263) scaffold has emerged as a promising new class of small molecules with potent anti-prion activity. nih.govbohrium.com High-throughput screening of diverse chemical libraries identified 2-aminothiazoles as being generally active in reducing PrPSc levels in prion-infected neuroblastoma cell lines (ScN2a). nih.gov
Subsequent structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of these compounds for better brain penetration. bohrium.com These studies revealed that substitutions on both the thiazole ring and the amino group significantly influence activity. For example, one optimized analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, demonstrated an EC50 of 0.94 µM in ScN2a cells and achieved high concentrations in the brains of mice after oral administration. bohrium.com Quantitative structure-activity relationship (QSAR) models suggest that asymmetrical molecules with a high nitrogen content and a low tendency to form hydrogen bonds exhibit enhanced anti-prion activity. excli.de The proposed mechanism for this class of compounds is the inhibition of new PrPSc formation, rather than altering the expression of the normal prion protein (PrPC) or directly disaggregating existing PrPSc. nih.gov
Table 2: Anti-prion Activity of Representative 2-Aminothiazole Derivatives
| Compound Name | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | ScN2a-cl3 | 0.94 | bohrium.com |
| (4-biphenyl-4-ylthiazol-2-yl)-(6-methylpyridin-2-yl)-amine | ScN2a-cl3 | Modest Potency | researchgate.net |
| General 2-Aminothiazoles | ScN2a | Generally Active | nih.gov |
Antiprotozoal Activity
The thiazole ring is a core component of numerous compounds investigated for activity against various protozoan parasites. Derivatives of the thiazole scaffold have shown promise against pathogens responsible for diseases such as human African trypanosomiasis, malaria, and leishmaniasis. nih.gov
For instance, certain bis-arylimidamide thiazole derivatives have demonstrated potent activity against Trypanosoma brucei rhodesiense, the parasite causing sleeping sickness, with one compound showing an IC50 value of 12 nM. nih.gov The same class of compounds was also active against Plasmodium falciparum, the deadliest malaria parasite, with IC50 values ranging from 9 to 86 nM. nih.gov Furthermore, research into pyridyl analogues of the antiprotozoal drug pentamidine (B1679287) has yielded compounds with superior in vitro activity against T. brucei rhodesiense, P. falciparum, and Leishmania donovani. nih.gov Although specific data for this compound is not available, the consistent antiprotozoal activity observed across a range of thiazole-containing molecules suggests this is a promising area for further investigation.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between oxidants and antioxidants, is implicated in the pathophysiology of many diseases. Thiazole and thiazolopyrimidine derivatives have been widely studied for their antioxidant potential. mdpi.com
A series of synthesized bicyclic thiazolopyrimidine derivatives were evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) test. mdpi.com The results indicated that derivatives with electron-withdrawing groups, such as a halogen atom, or electron-rich groups like a furan (B31954) ring, possessed potent antioxidant capabilities. mdpi.com Another study on novel thiazolo[3,2-a]pyrimidines found that all tested compounds exhibited good antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, with the nature of substituents on the aromatic ring playing a key role. nih.gov A patent for 2-aminothiazole derivatives also noted their good anti-oxidative properties, which could be beneficial for improving pharmacological activity. google.com
Table 3: Antioxidant Activity of Thiazolopyrimidine Derivatives
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Bicyclic Thiazolopyrimidines | FRAP | Compound 6 showed a high FRAP value of 8720. | mdpi.com |
| Bicyclic Thiazolopyrimidines | FRAP | Compound 12 showed a high FRAP value of 7866. | mdpi.com |
| Thiazolo[3,2-a]pyrimidines | DPPH Radical Scavenging | All synthesized compounds showed good antioxidant activity. | nih.gov |
| Pyrido[2,3-d]pyrimidine-4-ones | ABTS Radical Scavenging | Compounds 7a (91.2%) and 7d (92.8%) showed potent inhibition. | mdpi.com |
Dopamine (B1211576) Agonist Properties
The 2-aminothiazole moiety is a recognized scaffold in the development of dopamine receptor agonists. Dopamine D2 partial agonists are considered a potential therapeutic approach for schizophrenia, with the aim of offering better side-effect profiles than existing antipsychotics. nih.gov
Research into a series of aminothiazole fused benzazepines led to the identification of selective dopamine D2 partial agonists. nih.gov These compounds demonstrated tunable partial agonism and favorable CNS drug-like properties. One of the lead compounds from this series was shown to be active in an amphetamine-induced locomotor activity model in rats, a common preclinical test for antipsychotic potential. nih.gov A patent has also highlighted that compounds containing the 2-aminothiazole ring have been utilized in the development of dopamine agonists. google.com This body of research indicates that the 2-aminothiazole core, as found in this compound, is a viable starting point for designing molecules that modulate dopaminergic pathways.
Structure Activity Relationships Sar and Pharmacophore Elucidation
Correlating Structural Modifications with Biological Potency
Systematic structural modifications of the 4-(1,3-thiazol-2-yl)pyrimidin-2-amine core have provided significant insights into the structural requirements for potent biological activity, primarily as cyclin-dependent kinase (CDK) inhibitors.
Modifications on the Thiazole (B1198619) Ring: Alterations to the substituents on the thiazole ring have a profound impact on biological potency.
Amino Site of the Thiazole Ring: The nature of the substituent at the amino group of the thiazole moiety is critical. Studies on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors revealed that monosubstitution with a cyclopentyl group at this position provided an optimal balance of enzymatic and cellular potencies. acs.org
C4 Position of the Thiazole Ring: Further optimization often involves modifications at the C4 position of the thiazole ring. acs.org For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, introducing substituents at the C4-position of the thiazole was explored to enhance potency against CDK9. acs.org
Modifications on the Pyrimidine (B1678525) Ring: The pyrimidine ring serves as a crucial anchor, and its substitution pattern is a key determinant of activity.
C5 Position of the Pyrimidine Ring: The introduction of an electron-withdrawing group at the C5 position of the pyrimidine ring is a strategy that has been explored to generate potent CDK4/6-specific inhibitors. acs.org SAR analysis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines highlighted the importance of the C5-group for CDK9 potency and selectivity. acs.org
2-Amino Position of the Pyrimidine Ring: The amine at the C2 position is a critical interaction point. Replacing the phenyl moiety of the 2-anilino group with a pyridine (B92270) ring was a key step in developing potent CDK4/6 inhibitors. acs.org
Modifications on the Linker and Terminal Groups: The nature of the group attached to the 2-aminopyrimidine moiety significantly influences potency.
Aniline/Pyridine Moiety: In the context of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, a bulky substituted aniline moiety was found to be important for CDK9 potency. acs.org For CDK4/6 inhibitors, incorporating various ionizable groups, such as a piperazine (B1678402) group on the pyridine ring, led to excellent potency. For example, the initial compound in one study, 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine group, exhibited a Kᵢ of 1 nM for CDK4. acs.org
Linker Elongation: Inserting a methylene spacer between a terminal pyridine ring and a piperazine moiety did not significantly affect CDK4/6 selectivity or cellular potency. acs.org
The following table summarizes the effects of specific structural modifications on the biological potency of this compound derivatives against CDKs.
| Compound Scaffold | Modification | Biological Target | Effect on Potency |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Monosubstitution of a cyclopentyl group at the thiazole amino site. acs.org | CDK4/6 | Optimal enzymatic and cellular potency. acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Replacement of cyclopentyl with a bulkier phenyl group at the thiazole amino site. acs.org | CDK4/6 | Moderate reduction in activity. acs.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Substitution at the C5 position of the pyrimidine ring. acs.org | CDK9 | Important for potency and selectivity. acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Introduction of an ionizable piperazine group on the pyridine ring. acs.org | CDK4/6 | Excellent potency (Ki = 1 nM for CDK4). acs.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Substitution of the thiazole C2-amino group with methyl or ethyl. acs.org | CDK2/CDK4 | Detrimental effect on activity. acs.org |
Identification of Key Pharmacophoric Elements for Target Interaction
Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric elements have been elucidated.
The core pharmacophore is generally understood to be the 2-aminopyrimidine hinge-binding motif, which is common to many kinase inhibitors. The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
A common pharmacophore model for this class of compounds includes:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring are critical hydrogen bond acceptors that interact with the backbone amide groups of the kinase hinge region. nih.gov
Hydrogen Bond Donor (HBD): The exocyclic amino group at the C2 position of the pyrimidine acts as a key hydrogen bond donor. nih.gov
Aromatic/Hydrophobic Regions: The thiazole ring and the substituent at the C2-amino position (often a phenyl or pyridyl ring) occupy hydrophobic pockets within the ATP-binding site. researchgate.net
Specifically, the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore has been identified as a potent scaffold for CDK inhibitors. acs.org In the context of VEGFR-2 inhibitors, the thiazole ring, in conjunction with a central imine, has been proposed as a hydrogen bond donor and acceptor pharmacophore, mimicking the aminopyrimidine ring of other known inhibitors. nih.gov
The essential pharmacophoric features can be summarized as follows:
Hinge-Binding Unit: The aminopyrimidine core is the primary anchor, forming at least two hydrogen bonds with the kinase hinge.
Hydrophobic Core: The thiazole ring provides a rigid scaffold that positions other functional groups correctly.
Variable Substituent Region: The group attached to the 2-amino function projects into a more solvent-exposed region, where modifications can be made to improve potency, selectivity, and physicochemical properties.
Impact of Substituent Electronic and Steric Properties on Activity
The electronic and steric properties of substituents on the this compound scaffold are critical in modulating biological activity.
Steric Effects: The size and shape of substituents can either enhance or disrupt binding to the target protein.
Bulk at the Thiazole Amino Site: In the development of CDK4/6 inhibitors, replacing a cyclopentyl group with the bulkier and more rigid aromatic phenyl group led to a moderate decrease in both enzymatic and cellular activity, indicating a defined space limitation in that region of the binding pocket. acs.org
Bulk at the Thiazole C2-Amino Group: Similarly, for CDK9 inhibitors based on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine core, introducing a bulkier group like phenyl or pyridyl at the C2-amino position of the thiazole resulted in a significant reduction in activity against all tested CDKs. acs.org This suggests that this pocket is sterically constrained.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the strength of key interactions, such as hydrogen bonds.
Electron-Withdrawing Groups: In the optimization of Bloom Helicase inhibitors based on a related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, replacing a 3-chloro substituent on a terminal phenyl ring with a cyano group (a strong electron-withdrawing group) resulted in a four-fold improvement in potency. nih.gov Conversely, the removal of one or both chloro atoms led to a drastic loss of activity, highlighting the importance of the electronic properties of these substituents. nih.gov
Polar Groups: For thiazolo-pyridopyrimidines designed as CDK4/6 inhibitors, the presence of a polar hydroxyl group at the C2 position of an 8-phenyl substitution appeared to contribute to heightened activity, likely by forming additional favorable interactions within the binding site.
The following table illustrates the impact of substituent properties on activity.
| Scaffold | Substituent Change | Property Changed | Effect on Activity |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Cyclopentyl → Phenyl at thiazole amino site. acs.org | Increased Steric Bulk | Moderate reduction in CDK4/6 activity. acs.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Methylamino → Phenyl at thiazole C2-amino site. acs.org | Increased Steric Bulk | Significantly reduced CDK activity. acs.org |
| Phenyl-thiadiazol-urea | 3-Cl → 3-CN on phenyl ring. nih.gov | Increased Electron-Withdrawing | 4-fold increase in BLM helicase inhibition. nih.gov |
| Phenyl-thiadiazol-urea | 3,4-dichloro → unsubstituted phenyl. nih.gov | Loss of Electron-Withdrawing | Drastic loss of BLM helicase inhibition. nih.gov |
Selectivity Determinants against Related Biological Targets
Achieving selectivity for a specific kinase over other closely related kinases is a major challenge in drug design. For the this compound scaffold, specific structural features have been identified that govern selectivity.
Targeting CDK4/6 over other CDKs: A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly selective inhibitors of CDK4 and CDK6. acs.org
Optimal Substituents: The monosubstitution of a cyclopentyl group at the amino site of the thiazole ring was found to afford an optimal combination of not only potency but also selectivity for CDK4/6. acs.org
Linker Modifications: Elongation of a linker by inserting a methylene spacer between a terminal pyridine ring and a piperazine moiety did not significantly impact CDK4/6 selectivity over other CDKs like CDK1, CDK2, CDK7, and CDK9. acs.org This indicates that the core scaffold and its immediate substituents are the primary drivers of selectivity.
Targeting CDK9 over CDK2: In the development of CDK9 inhibitors, modifications were made to the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore to enhance selectivity. acs.org
Pyrimidine C5-Substitution: SAR analysis revealed that introducing a group at the C5-position of the pyrimidine core, in the context of a bulky substituted aniline moiety, was crucial for achieving CDK9 potency and selectivity. acs.org This strategy led to an inhibitor with over 80-fold selectivity for CDK9 versus CDK2. acs.org
Thiazole C2-Amino Substitution: Substitution at the C2-amino group of the thiazole with small alkyl groups like methyl or ethyl had a minimal effect on CDK9 potency but was detrimental to CDK2 and CDK4 activity, thereby contributing to a better selectivity profile for CDK9. acs.org
These findings demonstrate that subtle modifications to specific positions on the this compound scaffold can exploit minor differences in the ATP-binding pockets of different kinases, allowing for the fine-tuning of the selectivity profile. The key to achieving selectivity lies in modifying parts of the molecule that interact with non-conserved residues among the kinase targets.
Future Directions and Research Perspectives
Rational Design and Optimization of Novel 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine Derivatives
The continued success of the this compound scaffold is dependent on the rational design and optimization of new derivatives to enhance potency, selectivity, and pharmacokinetic properties. Medicinal chemistry efforts have demonstrated that strategic modifications to this core structure can yield significant improvements in biological activity. acs.org
A key strategy involves structure-activity relationship (SAR) studies to identify which parts of the molecule are crucial for its therapeutic effects. For instance, in the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, the initial preparation of a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) with an ionizable piperazine (B1678402) group showed excellent potency. acs.org This observation spurred further exploration of the scaffold's versatility. acs.org Subsequent optimization, focusing on modifying substituents on the pyridine (B92270) and thiazole (B1198619) rings, led to the discovery of highly potent and selective inhibitors. acs.org
Future design strategies will likely focus on:
Exploring Diverse Substitutions: Introducing a wide range of functional groups at various positions on both the pyrimidine (B1678525) and thiazole rings to probe interactions with target proteins. For example, the introduction of a methyl or acetyl group at the nitrogen position of the 2-aminothiazole (B372263) skeleton has been shown to reduce activity in some contexts, indicating the importance of the unsubstituted amine for certain targets.
Isosteric Replacements: Replacing parts of the scaffold with other chemical groups that have similar physical or chemical properties to improve metabolic stability or binding affinity. The thiazolopyrimidine nucleus itself is considered a bioisostere of purine (B94841), which contributes to its ability to interact with biological targets like kinases. mdpi.comnih.gov
Scaffold Hopping: Using the core this compound structure as a starting point to design novel, related heterocyclic systems that may possess superior drug-like properties.
One successful optimization campaign resulted in a derivative, referred to as compound 83, which demonstrated oral bioavailability and significant tumor growth inhibition in animal models, highlighting the potential of these targeted design efforts. acs.org
Exploration of Multi-Targeted Therapeutic Agents
The development of drugs that can modulate multiple targets simultaneously is a growing area of interest, as it may offer improved efficacy and a way to overcome drug resistance. The inherent versatility of the thiazolopyrimidine scaffold makes it an ideal candidate for the design of multi-targeted agents. nih.govresearchgate.net Derivatives have already been identified that act as dual inhibitors of different kinases.
A notable example is the structure-guided discovery of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as potent dual inhibitors of CDK2 and CDK9. acs.org Both kinases are critical to cell cycle progression and gene transcription, making them attractive targets for cancer therapy. acs.org By modifying the 2,4-diaminopyrimidine (B92962) scaffold, researchers developed compound 20a, which potently inhibited both CDK2 and CDK9 with IC₅₀ values in the low nanomolar range. acs.org
Future research in this area should focus on:
Rational Polypharmacology: Intentionally designing derivatives to inhibit specific combinations of targets relevant to a particular disease's pathology. For instance, creating dual inhibitors for targets in complementary signaling pathways, such as EGFR and BRAF, could be a powerful anti-cancer strategy. mdpi.com
Kinase Profiling: Screening optimized single-target compounds against broad panels of kinases to identify potential off-target effects that could be therapeutically beneficial. This can uncover unexpected multi-target activities.
Tackling Drug Resistance: Designing multi-target agents that can circumvent known resistance mechanisms. For example, a compound that inhibits both a primary target and a secondary target in a resistance pathway could maintain efficacy for longer periods. The development of inhibitors targeting CDK2 is partly driven by the observation that CDK2 can compensate for the inhibition of CDK4/6, a potential resistance mechanism. nih.gov
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into how these compounds interact with their biological targets at an atomic level. nih.govnih.gov
Molecular docking studies have been successfully employed to predict the binding modes of thiazolopyrimidine derivatives within the active sites of various enzymes, including topoisomerase II, VEGFR-2, and CDKs. mdpi.comnih.govnih.gov These models help rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity. For example, docking studies of N,4-diaryl-1,3-thiazole-2-amines revealed that the most potent compound could bind to the colchicine (B1669291) binding site of tubulin. Similarly, computational studies have been used to explore the binding mechanisms of inhibitors targeting CDK2, CDK4, and CDK6. nih.govnih.gov
Future directions for integrating computational and experimental work include:
Advanced Simulation Techniques: Utilizing MD simulations to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to predict inhibitor efficacy. nih.gov
In Silico ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds early in the discovery pipeline. nih.govnih.gov This allows researchers to prioritize compounds with favorable pharmacokinetic profiles and reduce late-stage attrition.
Structure-Based Drug Design: Using high-resolution X-ray crystal structures of inhibitors bound to their target proteins to guide the design of next-generation compounds with enhanced precision and potency. nih.gov
Investigation of Pharmacological Mechanisms at a Molecular Level
A deep understanding of the molecular mechanisms by which this compound derivatives exert their therapeutic effects is fundamental to their development. Research has already elucidated several mechanisms of action for compounds based on this scaffold.
For derivatives targeting the cell cycle, a key mechanism is the inhibition of CDKs. Potent CDK4/6 inhibitors based on this scaffold have been shown to cause an accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase. acs.org Another important anticancer mechanism identified for related derivatives is the inhibition of tubulin polymerization. One potent compound disrupted microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent cell death.
Future investigations should aim to:
Elucidate Downstream Signaling: Identify the specific downstream signaling pathways affected by the inhibition of the primary target. For CDK9 inhibitors, this includes confirming the reduction of short-lived anti-apoptotic proteins like Mcl-1. nih.govacs.org
Identify Novel Targets: Utilize chemoproteomics and other unbiased screening methods to discover previously unknown molecular targets of these compounds, which could open up new therapeutic applications.
Explore DNA Intercalation: Investigate the potential for certain thiazolopyrimidine derivatives to act as DNA intercalators, a mechanism suggested for some analogs that leads to the inhibition of DNA and RNA synthesis. nih.govnih.gov
Preclinical Efficacy Studies in Relevant Disease Models (In Vivo)
A significant milestone for the this compound scaffold was achieved with an orally bioavailable CDK4/6 inhibitor (compound 83). Repeated oral administration of this compound led to a marked inhibition of tumor growth in a mouse xenograft model of MV4-11 acute myeloid leukemia. acs.org This successful demonstration of in vivo efficacy validates the therapeutic potential of the scaffold and provides a strong rationale for further development. acs.org
Future preclinical research must involve:
Patient-Derived Xenograft (PDX) Models: Utilizing PDX models, where tumor tissue from a patient is implanted into mice. These models better recapitulate the heterogeneity and microenvironment of human cancers, offering more predictive data on efficacy.
Orthotopic Tumor Models: Implanting cancer cells into the corresponding organ of origin in animal models (e.g., breast cancer cells into the mammary fat pad) to study tumor growth and metastasis in a more clinically relevant context.
Pharmacodynamic (PD) Biomarker Analysis: Measuring the effect of the drug on its target in vivo. For a CDK inhibitor, this would involve analyzing tumor tissue from treated animals to confirm inhibition of Rb phosphorylation and a decrease in markers of cell proliferation.
Combination Therapy Studies: Evaluating the efficacy of lead compounds in combination with standard-of-care therapies to identify synergistic interactions that could lead to more effective treatment regimens.
By systematically pursuing these future research directions, the scientific community can continue to build upon the solid foundation of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents for cancer and other diseases.
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : To assess stability in biological membranes (e.g., using GROMACS).
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity.
- SwissADME : Estimates logP, solubility, and drug-likeness .
- Molecular docking (AutoDock Vina) : Prioritize analogs with high docking scores against CDK4/6 .
How can researchers validate target selectivity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
